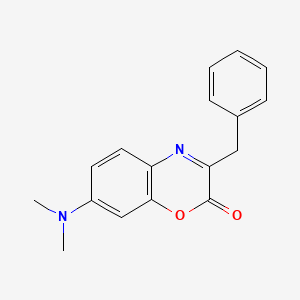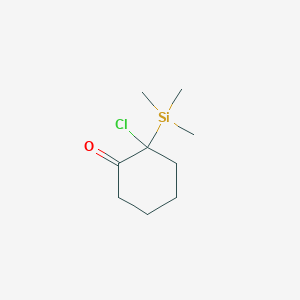
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a chloro group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one typically involves the chlorination of 2-(trimethylsilyl)cyclohexanone. One common method is the reaction of 2-(trimethylsilyl)cyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-(Trimethylsilyl)cyclohexanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as methanol or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 2-(trimethylsilyl)cyclohexanone derivatives.
Elimination: Formation of 2-(trimethylsilyl)cyclohexene.
Reduction: Formation of 2-(trimethylsilyl)cyclohexanol.
科学的研究の応用
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Catalysis: Employed in catalytic reactions to enhance reaction rates and selectivity.
作用機序
The mechanism of action of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one involves its reactivity towards nucleophiles and bases. The chloro group acts as a leaving group in substitution and elimination reactions, while the carbonyl group can participate in reduction reactions. The trimethylsilyl group provides steric hindrance and influences the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)cyclohexanone: Lacks the chloro group, making it less reactive in substitution reactions.
2-Chlorocyclohexanone: Lacks the trimethylsilyl group, resulting in different steric and electronic properties.
2-(Trimethylsilyl)cyclohexene: An elimination product of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one.
特性
CAS番号 |
92120-18-8 |
|---|---|
分子式 |
C9H17ClOSi |
分子量 |
204.77 g/mol |
IUPAC名 |
2-chloro-2-trimethylsilylcyclohexan-1-one |
InChI |
InChI=1S/C9H17ClOSi/c1-12(2,3)9(10)7-5-4-6-8(9)11/h4-7H2,1-3H3 |
InChIキー |
QOEHOLUTAVTROA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1(CCCCC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


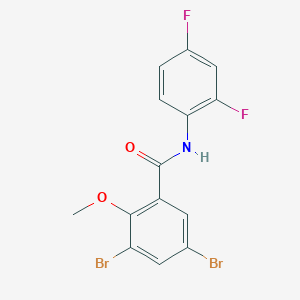
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
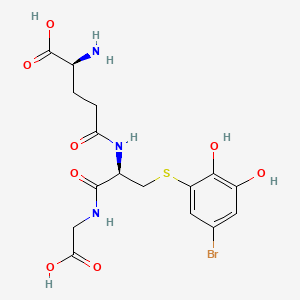


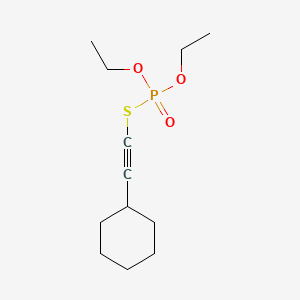
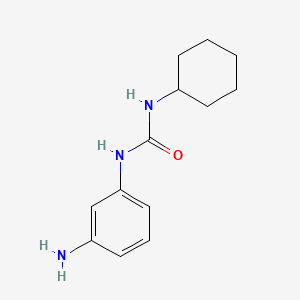

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
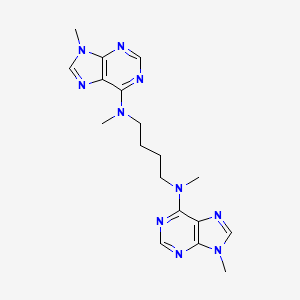

![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
